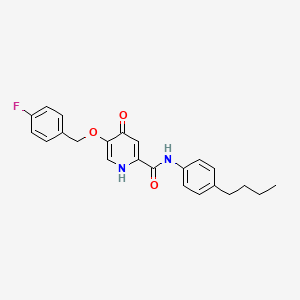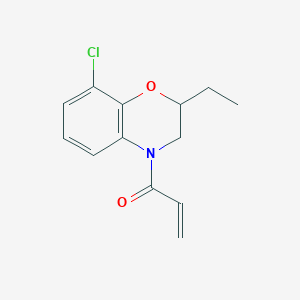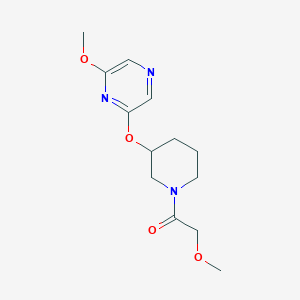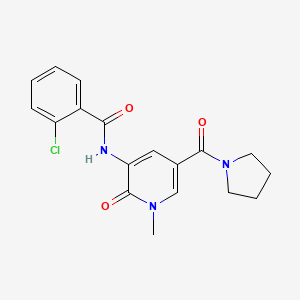
N-(4-butylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-butylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and potential applications of structurally related compounds, particularly those containing the dihydropyridine core and substituted aromatic groups.
Synthesis Analysis
The synthesis of related dihydropyridine compounds often involves multi-step reactions, including nucleophilic substitution and condensation processes. For example, the synthesis of aromatic polyamides containing ether and bulky fluorenylidene groups was achieved through direct polycondensation involving diacid with aromatic diamines . Similarly, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was accomplished via multi-step nucleophilic substitution reaction and ester hydrolysis . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is often characterized by crystallography, revealing interactions such as hydrogen bonds that stabilize the structure. For instance, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide showed hydrogen bonds forming infinite chains . This information is crucial for understanding the molecular conformation and potential binding interactions of the compound.
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including those that modify the aromatic substituents or the dihydropyridine ring itself. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives, such as solubility, thermal stability, and film-forming ability, are influenced by their molecular structure. The polyamides derived from dihydropyridine cores are reported to be soluble in various organic solvents and exhibit high thermal stability . These properties are important for practical applications, including material science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Polyamides
Polyamides with ether linkages and aromatic units, including derivatives related to the given chemical structure, exhibit significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These materials have applications in advanced polymer science for developing high-performance materials with specific physical and chemical properties (Hsiao, Yang, & Chen, 2000).
Met Kinase Inhibitors
Compounds within the same chemical family have been explored as potent and selective inhibitors of the Met kinase superfamily, showing promise in cancer therapy. These inhibitors demonstrate significant tumor stasis in preclinical models, highlighting their potential in clinical applications for cancer treatment (Schroeder et al., 2009).
HIV Integrase Inhibitors
Research on related chemical structures has led to the development of effective HIV integrase inhibitors. These inhibitors play a crucial role in the treatment of HIV/AIDS by interfering with the virus's ability to integrate into the human genome, a critical step in its replication cycle (Yamuna et al., 2013).
Orexin Receptor Antagonists
Studies on compounds within the same chemical family have explored their role in modulating feeding and stress behaviors through the orexin receptor, with implications for treating binge eating and other eating disorders (Piccoli et al., 2012).
Fluorine-Containing Pharmaceutical Derivatives
Research into fluorine-containing derivatives of pyrazolo[3,4-d]pyrimidines, which share a similar interest in the manipulation of fluorine atoms for pharmaceutical applications, has led to the synthesis of compounds with potential antimicrobial and anticholinesterase activity. These studies demonstrate the importance of fluorine in modulating biological activity and solubility in drug development processes (Ghanei-Nasab et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c1-2-3-4-16-7-11-19(12-8-16)26-23(28)20-13-21(27)22(14-25-20)29-15-17-5-9-18(24)10-6-17/h5-14H,2-4,15H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHRGOORJUJXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)



![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)


![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)
![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)